1-Iodo-3,5-bis(propan-2-yloxy)benzene

Description

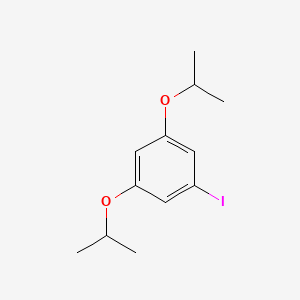

1-Iodo-3,5-bis(propan-2-yloxy)benzene is an iodoaromatic compound featuring a benzene ring substituted with an iodine atom at the 1-position and isopropoxy groups (propan-2-yloxy) at the 3- and 5-positions.

Properties

Molecular Formula |

C12H17IO2 |

|---|---|

Molecular Weight |

320.17 g/mol |

IUPAC Name |

1-iodo-3,5-di(propan-2-yloxy)benzene |

InChI |

InChI=1S/C12H17IO2/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9H,1-4H3 |

InChI Key |

SGWSCGWHEXNNJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)I)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS 328-73-4)

- Substituents : Electron-withdrawing trifluoromethyl (-CF₃) groups.

- Reactivity: Exhibits high reaction rates in palladium-catalyzed aminocarbonylation due to the electron-withdrawing nature of CF₃ groups, which activate the iodoarene toward oxidative addition .

- Applications: Used in Sonogashira couplings to synthesize aryl-end-capped masked hexaynes .

- Molecular Weight : 340.007 g/mol .

1-Iodo-3,5-bis(hept-6-en-1-yloxy)benzene

- Substituents : Long alkenyloxy chains (hept-6-en-1-yloxy).

- Reactivity : Polymerizes via Grignard metathesis (GII catalyst) to form high-capacitance polymers. The alkenyl groups enable post-polymerization functionalization .

- Steric Effects : Longer chains introduce greater steric hindrance compared to isopropoxy groups.

1-Iodo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene

- Substituents : Bulky oxazoline groups.

- Applications : Acts as a ligand in silver(I)-ethynide complexes, leveraging halogen bonding and coordination chemistry .

- Electronic Properties : Oxazoline substituents provide both electron-donating and steric effects, contrasting with the purely electron-donating isopropoxy groups.

Physical and Chemical Properties

Reaction Outcomes in Catalytic Processes

Palladium-Catalyzed Carbonylation

- 1-Iodo-3,5-bis(trifluoromethyl)benzene: Predominantly forms monocarbonylated amides due to rapid substrate consumption in the presence of electron-withdrawing groups .

- Hypothetical Behavior of this compound : Electron-donating isopropoxy groups may slow oxidative addition, favoring dicarbonylated products or ester formation under similar conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.